molecular formula C12H16N4S B6968512 4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

Cat. No.: B6968512
M. Wt: 248.35 g/mol
InChI Key: GWDQIPFMTJTZGA-UHFFFAOYSA-N
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Description

4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine is a heterocyclic compound that contains a triazole ring and a thienoazepine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine typically involves the formation of the triazole ring followed by the construction of the thienoazepine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, followed by the formation of the thienoazepine ring through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(2-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine include other heterocyclic compounds with triazole and thienoazepine rings, such as:

Uniqueness

What sets this compound apart is its unique combination of the triazole and thienoazepine rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

4-[(2-methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-15-13-8-10(14-15)9-16-6-3-2-4-12-11(16)5-7-17-12/h5,7-8H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDQIPFMTJTZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)CN2CCCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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